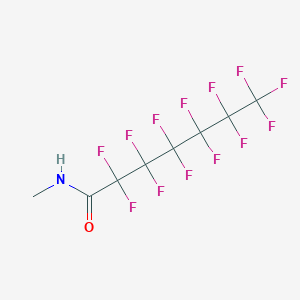

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-methylheptanamide

Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide (CAS: 2358-22-7) is a fluorinated amide with a fully substituted perfluoroalkyl chain. Its molecular formula is C₈H₅F₁₃NO, and molecular weight is 413.13 g/mol . The compound features a heptanamide backbone where all hydrogen atoms (except the methyl group attached to the nitrogen) are replaced by fluorine, resulting in a highly hydrophobic and chemically stable structure.

This compound is primarily utilized in industrial applications requiring water-repellent properties. For example, it is employed in the hydrophobization of leather-fur semi-finished products, where it imparts excellent water resistance, low hygroscopicity, and a soft texture to treated materials . Its stability under thermal and chemical stress makes it suitable for use in solvents like ethanol or supercritical CO₂ .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-methylheptanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F13NO/c1-22-2(23)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDGDPMNUQLIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13C(O)NHCH3, C8H4F13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-methyl- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389027 | |

| Record name | N-Methylperfluoroheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89932-74-1 | |

| Record name | N-Methylperfluoroheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide typically involves the fluorination of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with fluorinating agents such as hydrogen fluoride (HF) in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group, although this is less common due to the stability of the fluorinated amide.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated amines.

Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing other fluorinated compounds.

Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

Industry: Utilized in the production of high-performance materials such as fluoropolymers and coatings

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N-methylheptanamide involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to specific proteins or enzymes, potentially altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.

Comparison with Similar Compounds

Hydrophobicity

Thermal Stability

Environmental Impact

Biological Activity

Chemical Structure and Properties

Chemical Formula : C₁₃H₈F₁₃N₁O

The structure of 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-methylheptanamide features a heptanamide backbone with multiple fluorine substituents. This fluorination can significantly alter the compound's biological interactions compared to non-fluorinated analogs.

Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability. The presence of fluorine atoms can influence the binding affinity to biological targets such as enzymes and receptors. For instance:

- Inhibition of Enzymatic Activity : Fluorinated amides can act as enzyme inhibitors by mimicking substrate structures or altering enzyme conformation.

- Antimicrobial Properties : Some fluorinated compounds have demonstrated broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell membranes.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antiviral Agents : Similar compounds have shown promise against viral infections by inhibiting viral replication.

- Anticancer Activity : Preliminary studies suggest that fluorinated amides may induce apoptosis in cancer cells through various pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated amides revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Tridecafluoro-N-methylheptanamide | S. aureus | 8 |

| Control Antibiotic | S. aureus | 8 |

Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that the compound induced cytotoxic effects in several human cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.